molecular formula C20H18ClN3O5 B2781872 3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide CAS No. 1097409-66-9

3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide

Cat. No.: B2781872
CAS No.: 1097409-66-9
M. Wt: 415.83
InChI Key: UIVKRPKYVKAJJO-UHFFFAOYSA-N
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Description

3-[4-(2-Chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide is a synthetic acrylamide derivative characterized by a cyano-substituted prop-2-enamide core. The compound features a phenyl ring substituted at the 4-position with a 2-chlorophenoxy group and at the 3-position with a nitro (-NO₂) group. The amide side chain consists of a 3-methoxypropyl moiety, which may enhance solubility compared to aromatic substituents.

Properties

IUPAC Name

3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5/c1-28-10-4-9-23-20(25)15(13-22)11-14-7-8-19(17(12-14)24(26)27)29-18-6-3-2-5-16(18)21/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVKRPKYVKAJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=CC1=CC(=C(C=C1)OC2=CC=CC=C2Cl)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide is a synthetic compound notable for its potential biological activities. This compound's unique structure includes a chlorophenoxy group, a nitrophenyl moiety, and a cyano group, which contribute to its interaction with various biological targets. Understanding its biological activity is essential for exploring its therapeutic potential.

  • Molecular Formula : C20H18ClN3O
  • Molecular Weight : 415.8 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to alterations in cellular processes. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, disrupting normal cellular functions.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signaling pathways linked to cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly against various cancer cell lines. For instance:

  • Cell Viability Assays : The IC50 values for MCF-7 (breast cancer) and A549 (lung cancer) cell lines were determined to be 5.02 µM and 15.24 µM, respectively, indicating significant cytotoxic effects compared to standard chemotherapeutics like etoposide .
  • Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through the intrinsic apoptotic pathway. This was evidenced by changes in mitochondrial membrane potential and increased levels of apoptotic markers .

Antimicrobial Activity

In addition to anticancer effects, the compound exhibits antimicrobial properties:

  • Inhibition of Bacterial Growth : Tests demonstrated that it effectively inhibited the growth of several bacterial strains, suggesting potential use as an antimicrobial agent .

Case Study 1: Breast Cancer Treatment

A study published in a peer-reviewed journal evaluated the effects of this compound on breast cancer cells. The results indicated that treatment with the compound significantly reduced cell proliferation and induced apoptosis, supporting its potential as a therapeutic agent in breast cancer management .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results showed that the compound had a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, indicating its potential as an alternative treatment option .

Data Summary

Biological ActivityIC50 (µM)Remarks
MCF-7 Cell Line5.02High cytotoxicity
A549 Cell Line15.24Significant inhibition
Bacterial StrainsVariesEffective against multiple strains

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound shares a cyanoenamide core (CH₂-C(CN)-CONH-R) with several analogs but differs in substituent patterns on the phenyl ring and amide side chain. Key structural variations include:

  • Phenyl Ring Modifications: The presence of a 2-chlorophenoxy group and nitro group distinguishes it from analogs with simpler (e.g., methoxy) or bulkier (e.g., trifluoromethylphenylmethoxy) substituents.
  • Amide Side Chain : The 3-methoxypropyl group contrasts with aromatic (e.g., 4-fluorophenyl) or heterocyclic (e.g., thiadiazolyl) substituents in analogs.

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Substituents (Phenyl Ring) Amide Substituent Key Features Source
Target Compound C₁₉H₁₇ClN₂O₅* 4-(2-Chlorophenoxy), 3-nitro 3-Methoxypropyl Cyanoenamide core, nitro, chlorophenoxy N/A
(2E)-2-Cyano-N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)Prop-2-Enamide () C₁₈H₁₄FN₂O₂ 4-Methoxy 4-Fluorophenyl Cyanoenamide, methoxy, fluoro substituents
XCT790 () C₂₂H₁₅F₉N₃O₂S 4-[[2,4-Bis(trifluoromethyl)phenyl]methoxy]-3-methoxy 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl Cyanoenamide, trifluoromethyl groups, thiadiazole ring
2-Cyano-3-{4-[(1-Methyl-1H-Imidazol-2-yl)Sulfanyl]-3-Nitrophenyl}-N-[2-(Trifluoromethyl)Phenyl]Prop-2-Enamide () C₂₁H₁₅F₃N₄O₂S 4-(Imidazolylsulfanyl), 3-nitro 2-(Trifluoromethyl)phenyl Cyanoenamide, nitro, sulfanyl bridge, trifluoromethyl
(E)-3-(2-Chlorophenyl)-N-(3-Methoxypropyl)Prop-2-Enamide () C₁₃H₁₅ClNO₂ 2-Chloro 3-Methoxypropyl Prop-2-enamide (no cyano), chloro substituent
(2E)-3-{4-[(2-Chloro-6-Fluorophenyl)Methoxy]Phenyl}-N-[3-(Dimethylamino)Propyl]Prop-2-Enamide () C₂₁H₂₄ClFN₂O₂ 4-[(2-Chloro-6-fluorophenyl)methoxy] 3-(Dimethylamino)propyl Prop-2-enamide (no cyano), chloro-fluoro benzyloxy, dimethylamino

*Hypothetical formula derived from structural analysis.

Substituent Effects on Physicochemical and Functional Properties

  • Chlorophenoxy vs. Methoxy: The 2-chlorophenoxy group in the target compound may improve lipophilicity compared to methoxy-substituted analogs (e.g., ), affecting membrane permeability .
  • Amide Side Chain : The 3-methoxypropyl group in the target compound likely improves aqueous solubility compared to aromatic substituents (e.g., 4-fluorophenyl in ) but may reduce binding affinity due to reduced π-π interactions .

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